Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
CAS No.:
Cat. No.: VC17374157
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | UDESMXPGKRWCGH-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate features a benzoic acid ester core with two critical substituents:
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A chlorine atom at the 2-position, which introduces electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.
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An (R)-1-aminoethyl group at the 4-position, contributing chirality and enabling hydrogen-bonding interactions with biological targets .
The compound’s stereochemistry is defined by the -configuration at the chiral center of the aminoethyl side chain, as denoted in its IUPAC name: methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1336267-04-9 | |
| Molecular Formula | ||
| Molecular Weight | 213.66 g/mol | |
| SMILES Notation | CC@HN | |
| InChIKey | UDESMXPGKRWCGH-ZCFIWIBFSA-N |
Spectroscopic and Crystallographic Data
While crystallographic data for this compound remains unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The -NMR spectrum exhibits signals for the methyl ester (), aromatic protons (), and the aminoethyl group’s protons () .
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Esterification of 2-Chlorobenzoic Acid: Reaction with methanol under acidic conditions yields methyl 2-chlorobenzoate.
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Introduction of the Aminoethyl Group: A coupling reaction with a protected (R)-1-aminoethyl reagent, followed by deprotection, installs the chiral side chain.
Critical parameters include:
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Temperature Control: Maintaining during amine coupling to minimize racemization.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | , MeOH, reflux | 85 |
| Amine Coupling | EDC/HOBt, DCM, | 72 |
| Deprotection | (gaseous), THF | 90 |
Industrial-Scale Considerations
Though industrial production data for this specific compound is limited, insights from analogous benzoate derivatives suggest scalability challenges. For example, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a related SGLT2 inhibitor intermediate—relies on nitration, bromination, and diazotization steps optimized for cost and efficiency . Adapting such protocols would require:
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Solvent Recycling: Using tetrahydrofuran (THF) or acetonitrile (MeCN) in closed-loop systems.
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Catalyst Optimization: Transition metal catalysts to enhance reaction rates and selectivity .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | , , heat | Carboxylic acid derivative |
| Reduction | , THF | Benzyl alcohol derivative |
| Sandmeyer Reaction | , HCl | Chloro-substituted analogs |
Stereochemical Stability
The -configuration at the aminoethyl group is susceptible to racemization under strongly acidic or basic conditions. Chiral HPLC analyses confirm enantiomeric excess (ee) >98% when reactions are conducted below .
Comparison with Structural Analogues
Table 4: Analogues and Their Properties
| Compound | Key Structural Differences | Reported Activity |
|---|---|---|
| Methyl 2-amino-4-chlorobenzoate | Lacks aminoethyl side chain | Weak antimicrobial activity |
| Ethyl 4-(1-aminoethyl)-2-bromobenzoate | Bromine substitution, ethyl ester | Enhanced anti-inflammatory |
The aminoethyl group’s presence correlates with improved bioactivity, while halogen choice (Cl vs. Br) influences pharmacokinetics.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Chiral Amine Derivatives: Used in asymmetric synthesis of beta-lactam antibiotics.
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Targeted Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) enhances solubility for parenteral formulations.
Material Science Applications
Its aromatic and amine functionalities make it a candidate for:
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